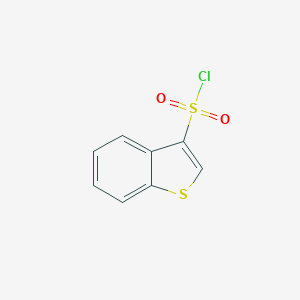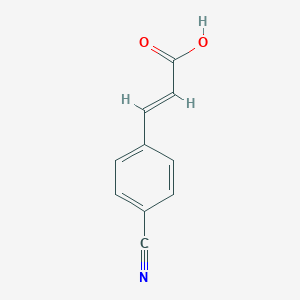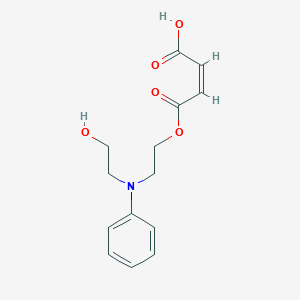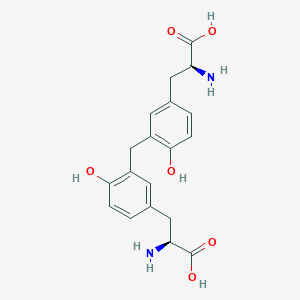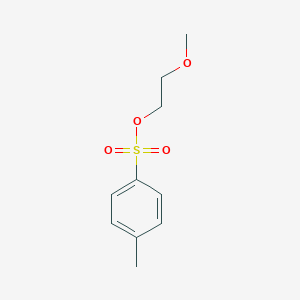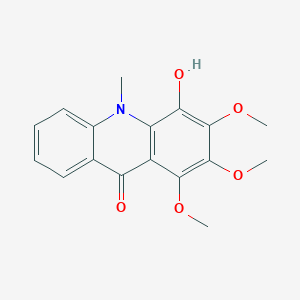
4-Hydroxy-1,2,3-trimethoxy-10-methyl-9(10H)-acridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-1,2,3-trimethoxy-10-methyl-9(10H)-acridinone, also known as C-1748, is a synthetic compound that has been extensively studied for its potential use in various fields of science. This compound exhibits a range of biological activities, including antitumor, antiviral, and antibacterial properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-1,2,3-trimethoxy-10-methyl-9(10H)-acridinone is not fully understood. However, it has been suggested that it may inhibit DNA synthesis and induce apoptosis in cancer cells. It may also inhibit viral replication and bacterial growth by disrupting their metabolic pathways.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting DNA synthesis. It has also been shown to inhibit viral replication and bacterial growth by disrupting their metabolic pathways.
Advantages and Limitations for Lab Experiments
4-Hydroxy-1,2,3-trimethoxy-10-methyl-9(10H)-acridinone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It exhibits a range of biological activities, making it a useful tool for studying various biological processes. However, its use in lab experiments is limited by its low solubility in water and its potential toxicity to cells at high concentrations.
Future Directions
There are several future directions for the study of 4-Hydroxy-1,2,3-trimethoxy-10-methyl-9(10H)-acridinone. One direction is to explore its potential use as an anticancer drug. Further studies are needed to determine its efficacy and safety in animal models and humans. Another direction is to investigate its potential use as an antiviral and antibacterial agent. Further studies are needed to determine its mechanism of action and potential toxicity to cells. Additionally, studies are needed to explore its potential use in other fields, such as agriculture and environmental science.
Synthesis Methods
The synthesis of 4-Hydroxy-1,2,3-trimethoxy-10-methyl-9(10H)-acridinone involves the condensation of 2,4,5-trimethoxybenzaldehyde with 2-amino-4,5-dimethoxybenzoic acid in the presence of a catalyst. The resulting product is then subjected to further reactions to produce the final compound.
Scientific Research Applications
4-Hydroxy-1,2,3-trimethoxy-10-methyl-9(10H)-acridinone has been extensively studied for its potential use in various fields of science. It has been shown to exhibit antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have antiviral activity against the herpes simplex virus and antibacterial activity against Staphylococcus aureus.
properties
CAS RN |
17014-63-0 |
|---|---|
Molecular Formula |
C17H17NO5 |
Molecular Weight |
315.32 g/mol |
IUPAC Name |
4-hydroxy-1,2,3-trimethoxy-10-methylacridin-9-one |
InChI |
InChI=1S/C17H17NO5/c1-18-10-8-6-5-7-9(10)13(19)11-12(18)14(20)16(22-3)17(23-4)15(11)21-2/h5-8,20H,1-4H3 |
InChI Key |
BYNANOJTVKJCIW-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1C(=C(C(=C3OC)OC)OC)O |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1C(=C(C(=C3OC)OC)OC)O |
Other CAS RN |
17014-63-0 |
synonyms |
4-Hydroxy-1,2,3-trimethoxy-10-methyl-9(10H)-acridinone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(4-chlorophenyl)sulfonyl]-1H-pyrrole](/img/structure/B97925.png)
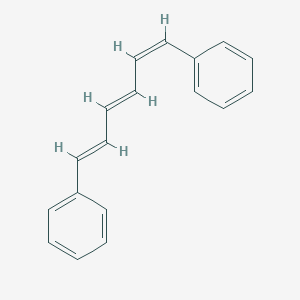

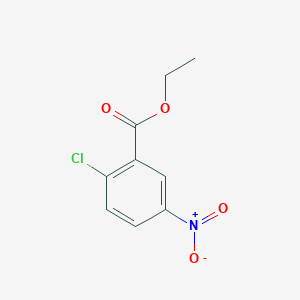
![2,5-Dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B97931.png)
